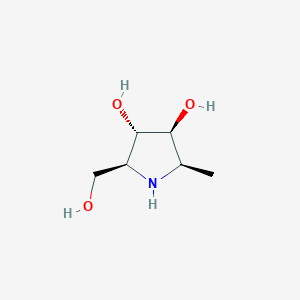![molecular formula C10H6N2O2 B12866980 2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
2-Acetylbenzo[d]oxazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with an acetyl group at the 2-position and a carbonitrile group at the 7-position, making it a unique and valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate can then be further reacted with cyanogen bromide to introduce the carbonitrile group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylbenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Acetylbenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetylbenzo[d]oxazole-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and carbonitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylbenzo[d]oxazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
2-Acetylbenzo[d]oxazole-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.
2-Acetylbenzo[d]oxazole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.
Uniqueness
2-Acetylbenzo[d]oxazole-7-carbonitrile is unique due to the specific positioning of the carbonitrile group at the 7-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C10H6N2O2 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-acetyl-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,1H3 |
Clave InChI |
XNWHPSQXFWZDFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC(=C2O1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)




![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)



